molecular formula C14H17N5O4 B2419207 methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 896322-59-1

methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No. B2419207
CAS RN: 896322-59-1
M. Wt: 319.321
InChI Key: SKMSBLKUOYFCFR-UHFFFAOYSA-N
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Description

Methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C14H17N5O4 and its molecular weight is 319.321. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is involved in the synthesis of new heterocycles, such as 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones and 5,6-dihydro-1H-imidazo[2,1-b]purin-9(8H)-ones. These syntheses are achieved through treatments involving aminoalcohol and dehydrative cyclization (Shimada, Kuroda, & Suzuki, 1993).

Development of Adenosine Receptor Antagonists

Studies have also reported the synthesis and biological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives. These derivatives have been identified as potent and selective antagonists of the A3 adenosine receptors, which are relevant in various physiological processes (Baraldi et al., 2005).

Solid-Phase Synthesis Techniques

There is research on the solid-phase synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines. This method is crucial for library synthesis in drug discovery and involves steps like immobilization, conversion, reductive amination, N-alkylation, or N-acylation, and release from the support (Karskela & Lönnberg, 2006).

Structural and UV Studies

Uracil derivatives related to methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate have been synthesized and characterized. These studies include crystal structures, thermal stabilities, and UV spectra, providing insights into their potential interactions with DNA (Yao et al., 2013).

Pharmacological Evaluation

The compound has been involved in the synthesis and preliminary pharmacological evaluation of derivatives, particularly in the context of their potential as antidepressant agents. This includes studies on serotonin receptor affinity and inhibitor activity, highlighting its significance in neurological research (Zagórska et al., 2016).

Mitochondria-Targeted Prodrugs

The synthesis of related compounds, serving as mitochondria-targeted prodrugs of antioxidants like methimazole, has been researched. This has implications in the development of treatments for conditions involving oxidative stress (Hattan, Shojaie, Lau, & Anders, 2013).

properties

IUPAC Name

methyl 3-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4/c1-8-7-19-10-11(15-13(19)16(8)2)17(3)14(22)18(12(10)21)6-5-9(20)23-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMSBLKUOYFCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16802847

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